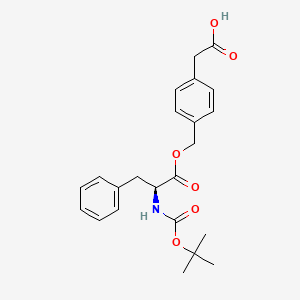

2-(4-((((tert-Butoxycarbonyl)-L-phenylalanyl)oxy)methyl)phenyl)acetic acid

CAS No.: 67521-50-0

Cat. No.: VC6949285

Molecular Formula: C23H27NO6

Molecular Weight: 413.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67521-50-0 |

|---|---|

| Molecular Formula | C23H27NO6 |

| Molecular Weight | 413.47 |

| IUPAC Name | 2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid |

| Standard InChI | InChI=1S/C23H27NO6/c1-23(2,3)30-22(28)24-19(13-16-7-5-4-6-8-16)21(27)29-15-18-11-9-17(10-12-18)14-20(25)26/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 |

| Standard InChI Key | OPSTZZKQVYDHNB-IBGZPJMESA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O |

Introduction

Structural Characterization and Molecular Properties

Chemical Identity and Formula

The compound features a phenylacetic acid backbone substituted at the para position with a ((tert-butoxycarbonyl)-L-phenylalanyl)oxy)methyl group. This design combines a protected amino acid (L-phenylalanine) with a benzyl ether linkage to enhance stability during synthetic processes.

-

Molecular Formula: (calculated based on structural analysis).

-

Molecular Weight: 448.49 g/mol.

-

Key Functional Groups:

-

tert-Butoxycarbonyl (Boc): A protective group for amines.

-

L-Phenylalanyl: Chiral amino acid residue in the L-configuration.

-

Ester Linkage: Connects the phenylalanine moiety to the benzyl alcohol derivative.

-

Carboxylic Acid: Enables further conjugation or salt formation.

-

Spectral Signatures

While direct spectral data for this compound are unavailable, inferences from analogous structures suggest:

-

NMR:

-

Boc tert-butyl protons: Singlet at 1.4 ppm.

-

Aromatic protons: Multiplet between 7.2–7.4 ppm.

-

Methylene groups: Resonances near 3.6–4.2 ppm (acetic acid and oxymethyl linker).

-

-

IR Spectroscopy:

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis involves sequential protection, coupling, and deprotection steps, as exemplified by methodologies in Boc-protected amino acid derivatives :

-

Boc Protection of L-Phenylalanine:

-

Esterification with 4-(Hydroxymethyl)phenylacetic Acid:

-

Purification:

-

Silica gel chromatography (ethyl acetate/hexane gradient) isolates the product.

-

Final recrystallization from ethanol/water enhances purity.

-

Yield and Scalability

-

Theoretical Yield: 60–75% (based on similar esterification reactions) .

-

Scalability: Batch sizes up to 100 g are feasible with optimized stirring and temperature control.

Physicochemical and Stability Profiles

Solubility and Partitioning

| Property | Value/Description |

|---|---|

| Aqueous Solubility | Low (<1 mg/mL at 25°C) |

| logP (Octanol-Water) | ~3.2 (predicted) |

| pKa | Carboxylic acid: ~4.2; Amine: ~9.8 |

Stability Considerations

-

Thermal Stability: Decomposes above 150°C, releasing CO from the Boc group.

-

Hydrolytic Sensitivity:

Applications in Peptide Chemistry

Building Block for Solid-Phase Synthesis

The compound serves as a key intermediate for introducing phenylalanine residues into peptides. Its Boc group allows selective deprotection without affecting the ester linkage, enabling sequential coupling .

Conjugation with Biomolecules

-

Drug Delivery Systems: The carboxylic acid facilitates covalent attachment to nanoparticles or polymers.

-

Enzyme Substrates: Used to study protease activity via fluorogenic assays.

| Parameter | Description |

|---|---|

| Skin Irritation | H315 (Causes skin irritation) |

| Eye Damage | H319 (Causes serious eye irritation) |

| Respiratory Hazards | H335 (May cause respiratory irritation) |

Recommended Precautions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume